molecular formula C13H11N3O3S B6422993 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide CAS No. 946338-39-2

2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B6422993
CAS No.: 946338-39-2
M. Wt: 289.31 g/mol
InChI Key: IDKMKXFVUKLZNC-UHFFFAOYSA-N
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Description

2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxole group and a thioacetamide linkage. Its molecular formula is C₁₃H₁₁N₃O₃S, with an average mass of 313.33 g/mol and a monoisotopic mass of 313.0491 Da . This compound is structurally related to several derivatives synthesized for drug discovery, such as cytohesin inhibitors and acetylcholinesterase (AChE) inhibitors .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-12(17)6-20-13-15-4-3-9(16-13)8-1-2-10-11(5-8)19-7-18-10/h1-5H,6-7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMKXFVUKLZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Antimicrobial Activity

Compound 46 (from ) demonstrates superior activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to ciprofloxacin, likely due to the electron-withdrawing cyano group and thiophene substituent, which enhance membrane penetration. The pyridine core may also improve binding to bacterial enzymes like DNA gyrase.

Structural Impact on Bioactivity

  • Pyridine vs. Pyrimidine Cores : Pyridine-based analogs (e.g., CAS 303018-40-8) often exhibit altered pharmacokinetics due to increased aromaticity, whereas pyrimidine derivatives (e.g., target compound) may favor hydrogen bonding with biological targets .
  • Substituent Effects: Electron-deficient groups (e.g., cyano in compound 46) correlate with enhanced antimicrobial potency, while bulky groups (e.g., furan in CAS 853351-76-5) may reduce bioavailability .

Therapeutic Diversification

The benzodioxole-thioacetamide scaffold is versatile:

  • ASN90 () targets neurodegenerative diseases via O-GlcNAcase inhibition, underscoring the scaffold’s adaptability beyond antimicrobial use.
  • Acetylcholinesterase inhibitors (e.g., compound 4a in ) leverage the thioacetamide linkage for enzyme active-site interactions.

Biological Activity

The compound 2-((4-(benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is a derivative of pyrimidine that incorporates a benzo[d][1,3]dioxole moiety. This structure is significant due to its potential biological activities, especially in the context of medicinal chemistry. Recent studies have focused on its anti-HIV and cytotoxic properties, as well as its interactions with various biological targets.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrimidine-thioacetamide frameworks. The resulting compound features a thioamide linkage that is crucial for its biological activity.

Antiviral Activity

One of the most notable biological activities of this compound is its anti-HIV properties. Research indicates that compounds similar to this compound exhibit significant inhibition against HIV strains. In a study evaluating a series of pyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.06 to 12.95 μM , indicating potent activity against wild-type HIV-1 strains . Specifically, compounds with similar structures showed comparable efficacy to established antiretroviral drugs like nevirapine.

Cytotoxicity

The cytotoxic effects of this compound were assessed against various human cancer cell lines. In vitro assays indicated that while some derivatives exhibited significant tumor growth inhibition, the specific compound's cytotoxic profile remains to be fully elucidated . The structure's ability to modulate cellular pathways associated with apoptosis and cell proliferation is an area of ongoing research.

The mechanism through which this compound exerts its effects may involve the inhibition of reverse transcriptase (RT), an essential enzyme for HIV replication. Studies have shown that related compounds inhibit both RNA-dependent and DNA-dependent DNA polymerization activities, suggesting a dual action mechanism .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnti-HIV0.06 - 12.95
NevirapineAnti-HIV0.04
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazineCytotoxicComparable to cisplatin

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound. For instance:

  • HIV Treatment : A study conducted on a series of thio-pyrimidine derivatives demonstrated their efficacy against HIV strains resistant to conventional treatments. The findings suggest that modifications in the thioamide structure can enhance antiviral potency.
  • Cancer Research : Investigations into the cytotoxic properties against breast cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways, marking them as potential candidates for further development in cancer therapeutics.

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